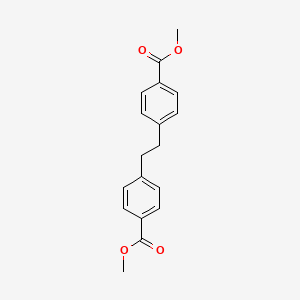

![molecular formula C4H2N2O3 B6614858 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one CAS No. 73314-58-6](/img/structure/B6614858.png)

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one

Overview

Description

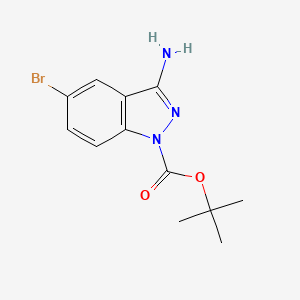

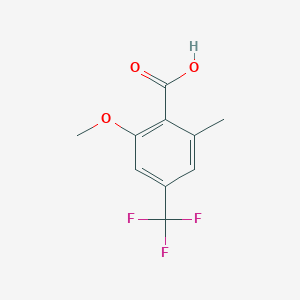

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is a heterocyclic compound . It has a molecular weight of 126.07 . The IUPAC name for this compound is 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one .

Molecular Structure Analysis

The molecular structure of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .Physical And Chemical Properties Analysis

4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one is a powder with a melting point of 68-69 degrees Celsius .Scientific Research Applications

Pharmaceutical Applications

Oxadiazoles, including “4H,6H-Furo[3,4-c][1,2,5]oxadiazol-4-one”, have been successfully utilized as an essential part of the pharmacophore . They have been used in the development of various drugs due to their wide range of biological activities.

Anticancer Applications

Oxadiazoles have shown potential in the field of anticancer research. They have been used in the development of anticancer drugs .

Vasodilator Applications

Oxadiazoles have also been used in the development of vasodilators, which are medications that open (dilate) blood vessels .

Anticonvulsant Applications

These compounds have shown potential as anticonvulsants, which are a diverse group of pharmacological agents used in the treatment of epileptic seizures .

Antidiabetic Applications

Oxadiazoles have been used in the development of antidiabetic drugs .

Energetic Materials

Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

6H-furo[3,4-c][1,2,5]oxadiazol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O3/c7-4-3-2(1-8-4)5-9-6-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBHBWVPYXTMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NON=C2C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H-Furo[3,4-c][1,2,5]oxadiazol-4-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)